Methyl 2-(tert-butoxy)acetate

Description

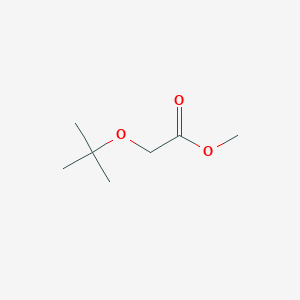

Methyl 2-(tert-butoxy)acetate is an ester derivative of acetic acid, featuring a tert-butoxy (–O–C(CH₃)₃) group at the α-position and a methyl ester (–COOCH₃) at the carboxylate terminus. This compound is characterized by its sterically bulky tert-butoxy group, which enhances stability against hydrolysis and oxidative degradation compared to smaller alkoxy substituents. It is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the preparation of protected carboxylic acids or as a precursor for complex molecular architectures .

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)10-5-6(8)9-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWVGINPCZDHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(tert-butoxy)acetate can be synthesized through the esterification of tert-butyl alcohol with methyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems enhance the efficiency and sustainability of the synthesis process by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(tert-butoxy)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acids or bases, it can hydrolyze to form tert-butyl alcohol and methyl acetate.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Hydrolysis: Tert-butyl alcohol and methyl acetate.

Reduction: Corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(tert-butoxy)acetate is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceuticals: It is used in the synthesis of intermediates for drug development.

Material Science: It is employed in the preparation of polymers and other advanced materials.

Mechanism of Action

Methyl 2-(tert-butoxy)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. Unlike ethyl acetate, which has a simpler structure, this compound contains a bulky tert-butoxy group, which imparts different reactivity and steric properties. Methyl butyrate, on the other hand, has a longer carbon chain but lacks the tert-butoxy group, making it less sterically hindered.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(tert-butoxy)acetate belongs to a broader class of α-substituted acetate esters. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Insights

Steric and Electronic Effects: this compound lacks reactive functional groups (e.g., amino or aromatic rings), making it less prone to side reactions compared to analogs like tert-butyl 2-(4-aminophenyl)acetate (susceptible to electrophilic substitution) . The tert-butoxy group provides superior steric shielding compared to the linear 3-methylbutoxy group in Allyl (3-methylbutoxy)acetate, enhancing stability in acidic conditions .

Reactivity in Synthesis: Boc-protected analogs (e.g., Methyl 2-(tert-butoxycarbonyl)acetate) are designed for temporary amine protection, whereas this compound serves as a stable ether-linked intermediate . Oxetane-containing derivatives (e.g., Methyl 2-((Boc)amino)-2-(oxetan-3-yl)acetate) exhibit unique conformational rigidity, favoring applications in medicinal chemistry for improving metabolic stability .

Physicochemical Properties: Solubility: this compound is more lipophilic than its Boc-protected analogs due to the absence of polar carbamate groups. This property makes it suitable for reactions in non-polar solvents . Thermal Stability: The tert-butoxy group in this compound decomposes at ~200°C, whereas allyl esters (e.g., Allyl (3-methylbutoxy)acetate) undergo elimination at lower temperatures (~150°C) .

Applications :

- Pharmaceutical Intermediates : Boc-protected analogs are critical in peptide synthesis, while this compound is preferred for esterification reactions requiring inert conditions .

- Material Science : The steric bulk of this compound makes it a candidate for designing dendritic polymers with controlled branching .

Research Findings and Data Tables

Table 3: Stability Under Hydrolytic Conditions

Biological Activity

Methyl 2-(tert-butoxy)acetate is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its structure allows for potential interactions with biological systems, making it a candidate for pharmacological studies. This article examines the biological activity of this compound, focusing on its pharmacodynamics, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHO and a molecular weight of approximately 174.24 g/mol. The presence of the tert-butoxy group enhances the stability of the compound, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of tert-butyl alcohol : This step involves the reaction of isobutylene with sulfuric acid.

- Esterification : The tert-butyl alcohol is then reacted with acetic acid in the presence of an acid catalyst to form this compound.

These steps ensure that the desired compound is synthesized efficiently while maintaining the integrity of functional groups.

Pharmacological Properties

Research indicates that this compound may exhibit biological activity relevant to drug development. Its structural similarities to known pharmacological agents suggest potential interactions with neurotransmitter receptors, which are crucial for neurological functions. Compounds with similar structures have been investigated for their roles as GABA analogues, indicating possible applications in treating neurological disorders.

Table 1: Comparison of Biological Activities of Related Compounds

Case Studies and Research Findings

A study highlighted the interaction of compounds similar to this compound with key biological targets, including neurotransmitter receptors. For instance, compounds that mimic its structure were shown to interact with dopamine and serotonin pathways, which are vital in treating psychiatric disorders.

In another investigation, researchers explored the solubility and stability profiles of related compounds in various solvents, providing insights into their potential bioavailability and therapeutic efficacy. The results indicated that structural modifications could significantly influence these properties, suggesting avenues for further research into optimizing drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.